(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
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Overview
Description
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a heterocyclic compound that belongs to the class of benzotriazoles. This compound is characterized by a triazole ring fused to a benzene ring, with a methyl group at the 1-position and a methanamine group at the 5-position. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Mechanism of Action
Target of Action
Benzotriazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .
Mode of Action
Benzotriazole compounds are known to disrupt microbial cell membranes . The nitrogen atoms in the triazole ring can form various bonds, contributing to its diverse biological activities .
Biochemical Pathways
Benzotriazole derivatives have been reported to exhibit antimicrobial, antiviral, and antitumor activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzotriazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with formic acid and sodium nitrite to form the benzotriazole ring, followed by methylation and subsequent amination to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used
Scientific Research Applications
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-benzo[d][1,2,3]triazole
- 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole
- 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
- 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile
Uniqueness
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(1-methylbenzotriazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFIBLSSLODPBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383662 |
Source
|
Record name | 1-(1-Methyl-1H-benzotriazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-77-3 |
Source
|
Record name | 1-(1-Methyl-1H-benzotriazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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